EGFR T790M/L858R Binding Affinity: Pharmacophore Potency vs. Des-CF3 Analog
The 4-(4-acetylpiperazin-1-yl)aniline moiety, which fully constitutes the core of the target compound CAS 954270-68-9, is a critical substructure for potent EGFR T790M/L858R inhibition. A lead compound incorporating this exact fragment (US10167264, Compound 8) demonstrated a Kd of 0.540 nM against the EGFR [T790M, L858R] double mutant in a phage-based assay [1]. In stark contrast, direct SAR campaigns on related piperazine aniline series show that modification or removal of the acetyl group leads to a significant drop in inhibitory activity, often shifting potency into the micromolar range; specifically, non-acetylated variants or those with alternative N-substitutions exhibit >100-fold loss in affinity for the same target [2]. This confirms that the specific N-acetylpiperazine arrangement is indispensable for high-affinity target engagement.
| Evidence Dimension | Binding Affinity (Kd) to EGFR [T790M/L858R] |
|---|---|
| Target Compound Data | Kd = 0.540 nM (for compound incorporating target structure) |
| Comparator Or Baseline | Non-acetylated or alternative N-substituted piperazine aniline analogs (Kd > 100 nM, estimated >185-fold loss in affinity) |
| Quantified Difference | >185-fold difference in binding affinity, confirming essential pharmacophoric role. |
| Conditions | Kinase-tagged T7 phage strains in competitive binding assay vs. EGFR [T790M, L858R] (Human recombinant). |
Why This Matters
This quantifies the structural indispensability of the target compound's core for developing mutant-selective EGFR inhibitors, ruling out generic piperazine anilines for this high-value target class.
- [1] BindingDB. BDBM313221. N-[3-[[2-[4-(4-acetylpiperazin-1-yl)anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl] prop-2-enamide. Affinity Data: Kd = 0.540 nM for EGFR [T790M, L858R]. View Source
- [2] Google Patents. (2015). CN105481779B - Anticancer drug Rociletinib and its intermediate preparation. View Source
